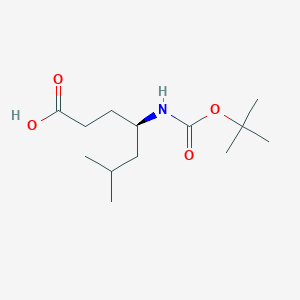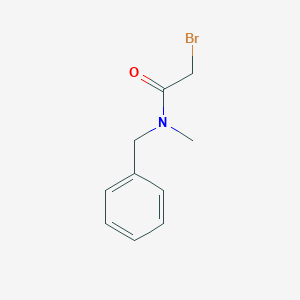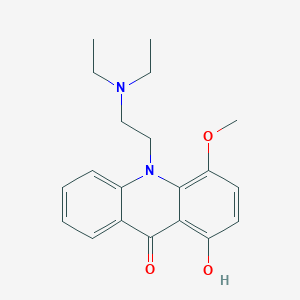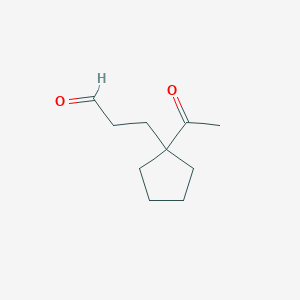
(R)-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid” is a type of tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is often used in the synthesis of peptides, where it prevents unwanted reactions from occurring at the amino group .
Synthesis Analysis
The synthesis of Boc-protected amino acids often involves the use of amino acid ionic liquids (AAILs) . These AAILs are prepared from commercially available Boc-protected amino acids and are used as starting materials in dipeptide synthesis . The use of a distinctive coupling reagent, N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide, has been found to enhance amide formation in the Boc-AAILs without the addition of a base .
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids includes a carbonyl group (C=O) and a tert-butyl group (C(CH3)3), which are part of the Boc protecting group . The rest of the molecule consists of the specific amino acid that is being protected .
Chemical Reactions Analysis
In the context of peptide synthesis, Boc-protected amino acids can undergo a reaction known as deprotection . This involves the removal of the Boc group, which can be achieved using a phosphonium ionic liquid at high temperatures . The deprotection process results in the formation of the free amino acid, which can then participate in peptide bond formation .
Applications De Recherche Scientifique
Synthesis of Complex Molecules
One significant application of (R)-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid derivatives is in the synthesis of microsporin B, an unusual amino acid residue. The key steps in this synthesis include cross metathesis and enzymatic kinetic resolution, demonstrating the compound's utility in constructing complex molecular structures (Swaroop, Tripathy, Jachak, & Reddy, 2014). Similarly, the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives from related compounds highlights its versatility in creating non-proteinogenic amino acids with potential applications in drug discovery and development (Adamczyk & Reddy, 2001).
Material Science Applications
The compound and its variants are also critical in the synthesis of chiral polymeric materials. For example, amino acid-derived poly(methylpropargyl esters) demonstrate the ability to form helical structures that are soluble in various solvents. These materials' specific rotation and circular dichroism (CD) spectroscopic studies reveal that they adopt predominantly one-handed helical structures, which can be influenced by the solvent used. This property is essential for developing materials with specific optical and physical properties (Qu, Sanda, & Masuda, 2009).
Catalyst and Synthesis Efficiency
Furthermore, derivatives of this compound serve as efficient catalysts and intermediates in organic synthesis, such as the N-tert-butoxycarbonylation of amines. This process is highlighted by its efficiency and environmental friendliness, showcasing the derivative's role in enhancing reaction conditions while minimizing side products (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Advanced Material Synthesis
The synthesis of polymers and copolymers from amino acid-based acetylenes, including derivatives of this compound, further underscores its utility in material science. These materials exhibit significant molecular weights and specific optical activities, suggesting their potential in creating novel materials with predetermined physical and chemical properties (Gao, Sanda, & Masuda, 2003).
Mécanisme D'action
The mechanism of action for the deprotection of Boc-protected amino acids involves the nucleophilic attack of the amine on a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . The tert-butyl carbonate then picks up a proton from the protonated amine, and tert-butyl bicarbonate breaks down into CO2 (gas) and tert-butanol .
Orientations Futures
Propriétés
IUPAC Name |
(4R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-9(2)8-10(6-7-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHMTULQPDRVLS-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373179 |
Source


|
| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-6-methylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146453-32-9 |
Source


|
| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-6-methylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)



![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)



